5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
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Overview
Description
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a phenyl group substituted with chlorine and hydroxyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate chalcone. This intermediate is then cyclized with urea under acidic conditions to yield the desired pyrimidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-acetyl-4-(5-chloro-2-oxophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one.
Reduction: Formation of 5-(1-hydroxyethyl)-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The presence of the hydroxyl and chlorine groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-acetyl-4-(2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
- 5-acetyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
- 5-acetyl-4-(5-chloro-2-methoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Uniqueness
The unique combination of functional groups in 5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one imparts distinct chemical and biological properties that differentiate it from similar compounds. The presence of the chlorine and hydroxyl groups enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-acetyl-4-(5-chloro-2-hydroxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-6-11(7(2)17)12(16-13(19)15-6)9-5-8(14)3-4-10(9)18/h3-5,12,18H,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGXZIRVWKAVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Cl)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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